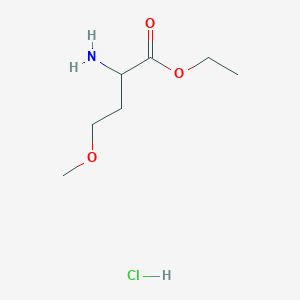
Ethyl (2RS)-2-amino-4-methoxybutyrate hydrochloride
Vue d'ensemble
Description
Ethyl (2RS)-2-amino-4-methoxybutyrate hydrochloride, also known as EMBA-HCl, is a synthetic compound used in scientific research. It is an amino acid derivative with a pKa of 5.75 and a molecular weight of 177.64 g/mol. EMBA-HCl has been studied for its potential applications in scientific research and drug development.
Applications De Recherche Scientifique
Application 1: Microreactors
- Scientific Field : Chemical Engineering .
- Summary of Application : Microreactors are used to intensify chemical processes due to improved flow regimes, mass, and heat transfer . The effect of the volume flow rate on reactor performance in different reactors was investigated .
- Methods of Application : The saponification reaction in different reactor systems was considered for this purpose . The reactors used were the T-shaped reactor, the interdigital microreactor, and the chicane microreactor .
- Results or Outcomes : The reactor system with a T-shaped reactor shows good performance only at high flow rates, while the experimental setups with the interdigital and the chicane microreactors yield good performance throughout the whole range of volume flow rates .
Application 2: DNA-based Bioconjugates
- Scientific Field : Biological Engineering .
- Summary of Application : An adapted strategy from the conventional EDC crosslinking method was developed to form a covalently coupled phosphoramidated single-stranded DNA (ssDNA) .
- Methods of Application : The conventional EDC method was adapted to form a covalently coupled phosphoramidated ssDNA .
- Results or Outcomes : The conjugate yield via the conventional EDC method was 68.3 ± 2.2%, while that of the adapted EDC/Imidazole method was 79.0 ± 2.4% .
Application 3: Peptide Synthesis
- Scientific Field : Biochemistry .
- Summary of Application : EDC has been used in forming amide bonds in peptide synthesis .
- Methods of Application : EDC reacts with a carboxyl to form an amine-reactive O-acylisourea, which can then react with an amine to form an amide bond .
- Results or Outcomes : This method has been widely used in the synthesis of peptides .
Application 4: Labeling Nucleic Acids
- Scientific Field : Molecular Biology .
- Summary of Application : EDC has been used for labeling nucleic acids through 5’ phosphate groups .
- Methods of Application : Similar to peptide synthesis, EDC reacts with a carboxyl to form an amine-reactive O-acylisourea, which can then react with the 5’ phosphate groups of nucleic acids .
- Results or Outcomes : This method has been used for the labeling of nucleic acids, which is important in many molecular biology experiments .
Application 5: Forming Amide Bonds in Peptide Synthesis
- Scientific Field : Biochemistry .
- Summary of Application : EDC has been used in forming amide bonds in peptide synthesis .
- Methods of Application : EDC reacts with a carboxyl to form an amine-reactive O-acylisourea, which can then react with an amine to form an amide bond .
- Results or Outcomes : This method has been widely used in the synthesis of peptides .
Application 6: Attaching Haptens to Carrier Proteins
- Scientific Field : Immunology .
- Summary of Application : EDC has been used for attaching haptens to carrier proteins to form immunogens .
- Methods of Application : Similar to peptide synthesis, EDC reacts with a carboxyl to form an amine-reactive O-acylisourea, which can then react with the amine groups of carrier proteins .
- Results or Outcomes : This method has been used for the production of immunogens, which are important in many immunological experiments .
Propriétés
IUPAC Name |
ethyl 2-amino-4-methoxybutanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.ClH/c1-3-11-7(9)6(8)4-5-10-2;/h6H,3-5,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGADXXACSBFFDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCOC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-4-methoxybutanoate hydrochloride | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine](/img/structure/B2425262.png)
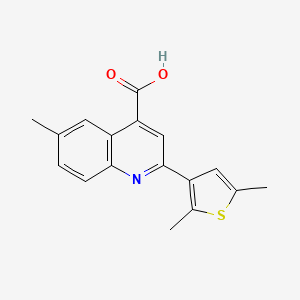
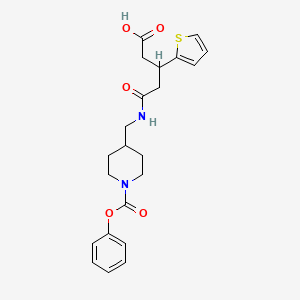
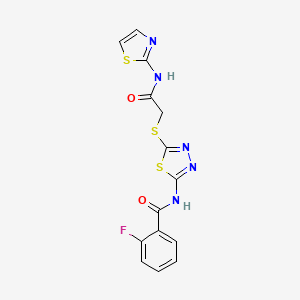
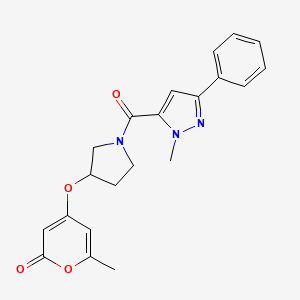
![3-Methoxy-N-methyl-N-[[1-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2425268.png)
![[(2-methyl-1H-indol-3-yl)methyl]amine hydrochloride](/img/structure/B2425269.png)
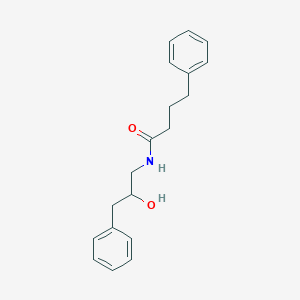
![4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2425273.png)
![N-[(5-Thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]prop-2-enamide](/img/structure/B2425276.png)
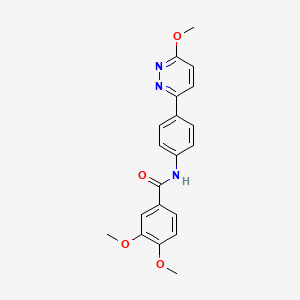

![1-(naphthalene-2-sulfonyl)-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine](/img/structure/B2425281.png)
![7-(3,4-dimethylphenyl)-2-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2425283.png)